molecular formula C24H20N4 B12920363 3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine CAS No. 71993-16-3

3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine

Cat. No.: B12920363
CAS No.: 71993-16-3
M. Wt: 364.4 g/mol
InChI Key: HNAUTBFNKNNXKT-UHFFFAOYSA-N
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Description

3-(4,5-Dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine is a complex heterocyclic compound. It features a fused ring system incorporating naphthyridine and quinoline moieties, which are known for their significant biological and pharmacological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

3-(4,5-Dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to DNA, inhibiting the replication of cancer cells. Additionally, it may interact with enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4,5-dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine apart is its unique fused ring system, which combines the properties of both naphthyridine and quinoline. This structural feature enhances its biological activity and makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

71993-16-3

Molecular Formula

C24H20N4

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4,5-dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine

InChI

InChI=1S/C24H20N4/c1-13-12-20(22-15(3)27-18-10-6-4-8-16(18)23(22)25)28-24-17-9-5-7-11-19(17)26-14(2)21(13)24/h4-12H,1-3H3,(H2,25,27)

InChI Key

HNAUTBFNKNNXKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NC3=CC=CC=C32)C)C4=C(C5=CC=CC=C5N=C4C)N

Origin of Product

United States

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